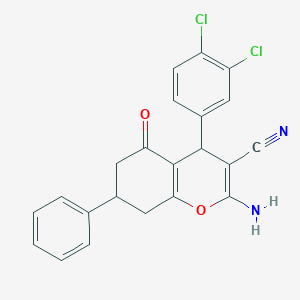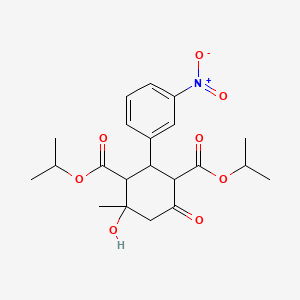![molecular formula C24H28N2O3 B4960694 [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE](/img/structure/B4960694.png)
[6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[331]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the pyridyl group, and subsequent functionalization to introduce the phenylcarbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. Its ability to modulate specific biological pathways could make it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE include other bicyclic compounds with pyridyl and phenylcarbamate groups. Examples include:
- [6,8,9-Trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate
- (4,6,8,9-Tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(6,8,9-trimethyl-4-pyridin-3-yl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-16-12-17(2)24(15-29-23(27)26-20-9-5-4-6-10-20)14-28-22(21(16)18(24)3)19-8-7-11-25-13-19/h4-13,17-18,21-22H,14-15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRAOGFHOGQIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C3=CN=CC=C3)COC(=O)NC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)

![5-(3-Chlorophenyl)-11-(3,4-difluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B4960648.png)
![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)

![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)
![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B4960683.png)

![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
